molecular formula C23H22N2O4 B2439729 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide CAS No. 851406-58-1

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide

Cat. No. B2439729
M. Wt: 390.439
InChI Key: NABFZTSPEOKEPK-VURMDHGXSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Chemistry and Material Science

In the realm of polymer chemistry, research on related acrylamide derivatives has focused on developing novel polymeric materials with specific functional properties. For instance, the synthesis of polymer-bound thiol groups on poly(2-oxazoline)s demonstrates the versatility of acrylamide derivatives in creating functional polymers with potential applications in drug delivery systems, coatings, and as precursors for further chemical modifications (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007). This study exemplifies how acrylamide derivatives can be polymerized and modified to yield materials with designed chemical functionalities.

Another study explores the use of acrylated naphthalimide as one-component visible light initiators for photopolymerization, highlighting the application of acrylamide derivatives in developing light-sensitive polymers for coatings and 3D printing technologies (Yang, Liao, Xiong, Wu, Wang, Li, & Tang, 2018). This research demonstrates the potential of acrylamide derivatives in creating innovative materials that respond to light.

Medicinal Chemistry and Drug Design

In medicinal chemistry, acrylamide derivatives have been investigated for their potential as building blocks in drug design, particularly in the synthesis of complex molecules with biological activity. The Cobalt-Catalyzed Direct Carbonylation of Aminoquinoline Benzamides study shows the utility of acrylamide derivatives in constructing molecules with potential therapeutic value through carbonylation reactions, which can be applied in the synthesis of pharmaceuticals and bioactive compounds (Grigorjeva & Daugulis, 2014).

Additionally, research on the synthesis of benzocycloheptenones through 1,3-dipolar additions of acrylamide derivatives illustrates another avenue for creating molecules with potential pharmacological applications. This method offers a pathway to constructing complex molecular architectures that could serve as the basis for developing new drugs (Edmunds, Cheng, & Tobias, 1996).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-14-3-4-15(2)22-18(14)12-17(23(27)25-22)9-10-24-21(26)8-6-16-5-7-19-20(11-16)29-13-28-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,26)(H,25,27)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABFZTSPEOKEPK-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)/C=C\C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide

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